

Mass spectrometry of 4-(1-Boc-piperidin-3-yl)-butyric acid

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Compound of Interest

Compound Name: 4-(1-Boc-piperidin-3-yl)-butyric acid

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An In-depth Technical Guide to the Mass Spectrometry of 4-(1-Boc-piperidin-3-yl)-butyric acid

Introduction

Overview of 4-(1-Boc-piperidin-3-yl)-butyric acid: Structure and Significance

4-(1-Boc-piperidin-3-yl)-butyric acid is a bifunctional organic molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a butyric acid side chain. This compound serves as a valuable building block in medicinal chemistry and pharmaceutical development.^{[1][2]} The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the Boc protecting group offers a stable yet readily cleavable means of masking the reactivity of the piperidine nitrogen during synthetic transformations.^{[3][4]} The carboxylic acid moiety provides a handle for further functionalization, such as amide bond formation in peptide synthesis or the creation of other derivatives.^[1] Its utility is particularly noted in the synthesis of analgesics, anti-inflammatory drugs, and in neuroscience research.^[1]

The Role of Mass Spectrometry in the Analysis of Pharmaceutical Intermediates

Mass spectrometry (MS) is an indispensable analytical technique in the pharmaceutical industry for the structural elucidation, purity assessment, and quantification of synthetic

intermediates and active pharmaceutical ingredients (APIs). Its high sensitivity and specificity allow for the confident identification of compounds and their related impurities, even at trace levels. For a molecule like **4-(1-Boc-piperidin-3-yl)-butyric acid**, mass spectrometry is crucial for verifying its identity post-synthesis and for monitoring its conversion in subsequent reactions.

Objectives of this Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **4-(1-Boc-piperidin-3-yl)-butyric acid**. As a Senior Application Scientist, the aim is to move beyond a simple recitation of data and provide a deep, mechanistic understanding of the molecule's behavior in the mass spectrometer. We will explore its ionization characteristics, predict its fragmentation patterns based on first principles and established literature, and present a detailed, step-by-step protocol for its analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their daily workflows.

Physicochemical Properties and Expected Mass Spectrometric Behavior

Key Physicochemical Properties

A summary of the key physicochemical properties of **4-(1-Boc-piperidin-3-yl)-butyric acid** is presented in the table below. These properties are essential for developing an appropriate analytical method.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₅ NO ₄	[5]
Molecular Weight	271.35 g/mol	[5]
Monoisotopic Mass	271.17835828 Da	[6]
IUPAC Name	4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid	[5]
Form	Solid	

Ionization Considerations for a Boc-Protected Carboxylic Acid

The choice of ionization technique is critical for the successful analysis of any compound. For a molecule with the structural features of **4-(1-Boc-piperidin-3-yl)-butyric acid**, electrospray ionization (ESI) is the most suitable method due to the presence of ionizable groups.

- **Positive Ion Mode (ESI+):** In positive ion mode, the basic nitrogen of the piperidine ring can be readily protonated to form the $[M+H]^+$ ion. This is often the preferred mode for piperidine-containing compounds.^[4]
- **Negative Ion Mode (ESI-):** The carboxylic acid group is acidic and can be deprotonated to form the $[M-H]^-$ ion.^[7] The choice between positive and negative mode will depend on the specific analytical conditions and the desired sensitivity.

In addition to the protonated or deprotonated molecule, it is common to observe adducts with ions present in the mobile phase. In positive ion mode, common adducts include $[M+Na]^+$ and $[M+K]^+$. In negative ion mode, formate ($[M+HCOO]^-$) or chloride ($[M+Cl]^-$) adducts may be seen.^[8]

Experimental Methodology

The following section outlines a typical workflow for the analysis of **4-(1-Boc-piperidin-3-yl)-butyric acid** using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of **4-(1-Boc-piperidin-3-yl)-butyric acid** in a suitable organic solvent such as methanol or acetonitrile.
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Parameter	Recommended Setting	Rationale
Liquid Chromatography		
Column	C18 reversed-phase, 2.1 x 50 mm, 1.8 μ m	Provides good retention and separation for moderately polar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	5% to 95% B over 5 minutes	A standard gradient for screening and analysis of small molecules.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temperature	40 $^{\circ}$ C	Improves peak shape and reproducibility.
Injection Volume	2 μ L	
Mass Spectrometry		
Ionization Source	Electrospray Ionization (ESI)	
Polarity	Positive	To target the protonation of the piperidine nitrogen.
MS1 Scan Range	m/z 100-500	To encompass the precursor ion and potential adducts.
MS/MS Activation	Collision-Induced Dissociation (CID)	
Collision Energy	10-40 eV (Ramped)	A ramped collision energy ensures the capture of a wide range of fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is recommended. The theoretical exact mass of the protonated molecule $[C_{14}H_{25}NO_4+H]^+$ is 272.1856 Da. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the compound's identity.

Interpreting the Mass Spectra of 4-(1-Boc-piperidin-3-yl)-butyric acid

Expected Molecular Ions and Adducts in the Full Scan (MS1) Spectrum

In the full scan MS1 spectrum, the following ions are expected to be observed:

Ion	Formula	Theoretical m/z
$[M+H]^+$	$[C_{14}H_{25}NO_4+H]^+$	272.1856
$[M+Na]^+$	$[C_{14}H_{25}NO_4+Na]^+$	294.1676
$[M+K]^+$	$[C_{14}H_{25}NO_4+K]^+$	310.1415

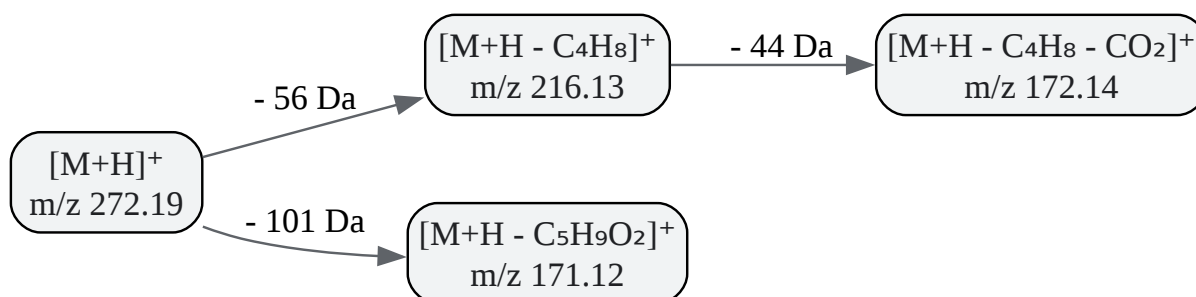
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the protonated molecule ($[M+H]^+$, m/z 272.19) will provide structural information through characteristic fragmentation patterns. The fragmentation is expected to be dominated by the lability of the Boc group, with contributions from the carboxylic acid and piperidine ring.

The Boc group is notoriously labile in the gas phase and is a primary driver of fragmentation.^[9] Key neutral losses include:

- Loss of isobutylene (C_4H_8 , 56 Da): This is a very common fragmentation pathway for Boc-protected amines.^[10]

- Loss of the entire Boc group ($\text{C}_5\text{H}_9\text{O}_2$, 101 Da): This results in the deprotected piperidine.
- Loss of tert-butanol ($\text{C}_4\text{H}_{10}\text{O}$, 74 Da): Another possible fragmentation pathway.[11]
- Loss of CO_2 (44 Da) following the loss of isobutylene.[3]

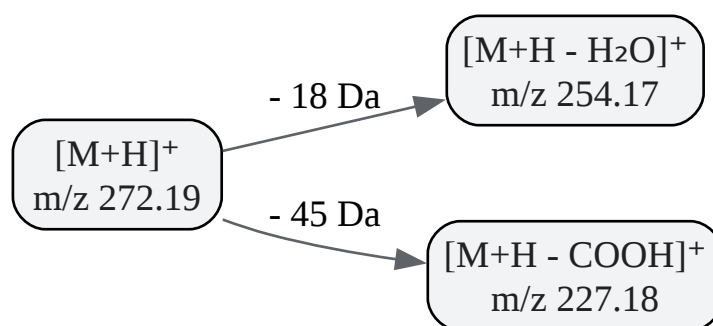


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Caption: Fragmentation of the Boc group.

The carboxylic acid can undergo characteristic neutral losses:

- Loss of water (H_2O , 18 Da): A common fragmentation for carboxylic acids.
- Loss of the carboxyl group (COOH , 45 Da) or CO and H_2O . [12]



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Caption: Fragmentation of the carboxylic acid.

The piperidine ring itself can undergo cleavage, often initiated by the charge on the nitrogen atom. This can lead to a variety of smaller fragment ions.[4]

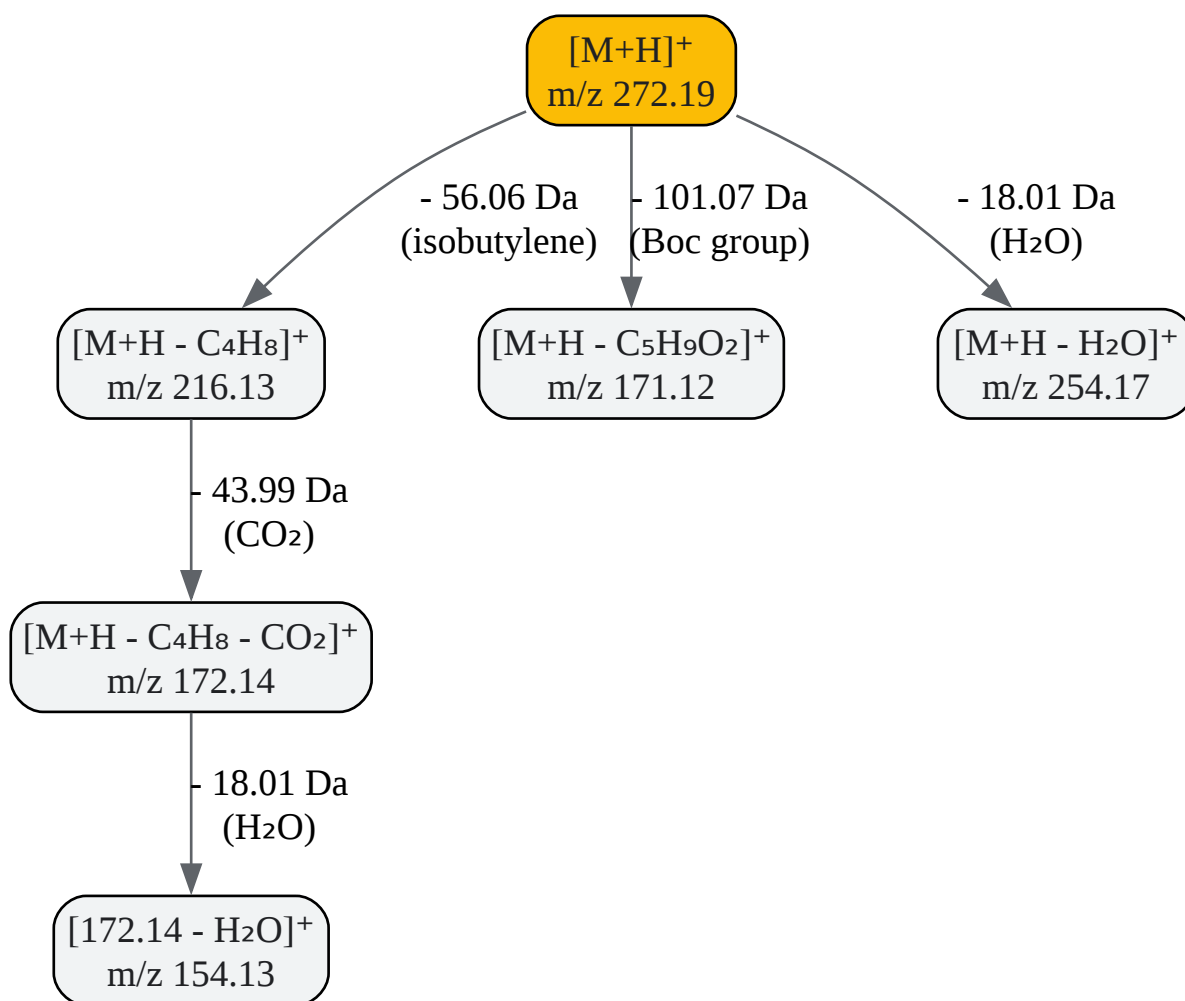


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Caption: Piperidine ring fragmentation.

Proposed Consolidated Fragmentation Pathway of 4-(1-Boc-piperidin-3-yl)-butyric acid

The following diagram illustrates the most probable interconnected fragmentation pathways for the protonated molecule.



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Caption: Proposed fragmentation pathway.

Summary of Expected Fragment Ions

This table summarizes the most likely and diagnostic fragment ions to be observed in the MS/MS spectrum of **4-(1-Boc-piperidin-3-yl)-butyric acid**.

m/z (Observed)	Proposed Formula	Neutral Loss	Description
272.19	$[C_{14}H_{26}NO_4]^+$	-	Protonated Molecule
254.17	$[C_{14}H_{24}NO_3]^+$	H ₂ O	Loss of water from the carboxylic acid
216.13	$[C_{10}H_{18}NO_4]^+$	C ₄ H ₈	Loss of isobutylene from the Boc group
172.14	$[C_9H_{18}NO_2]^+$	C ₄ H ₈ + CO ₂	Loss of isobutylene and carbon dioxide
171.12	$[C_9H_{17}NO_2]^+$	C ₅ H ₉ O ₂	Loss of the entire Boc group
154.13	$[C_9H_{16}NO]^+$	C ₄ H ₈ + CO ₂ + H ₂ O	Subsequent loss of water

Conclusion

Key Takeaways for the Analysis of 4-(1-Boc-piperidin-3-yl)-butyric acid

The mass spectrometric analysis of **4-(1-Boc-piperidin-3-yl)-butyric acid** is straightforward with the appropriate methodology. The key diagnostic features are the characteristic neutral losses from the Boc protecting group, particularly the loss of 56 Da (isobutylene). ESI in positive ion mode coupled with tandem mass spectrometry provides rich structural information, allowing for confident identification. Accurate mass measurement via HRMS should be employed for definitive confirmation of the elemental composition.

Broader Implications for the Analysis of Boc-Protected Compounds

The principles outlined in this guide are broadly applicable to the analysis of other Boc-protected compounds. The lability of the Boc group is a consistent and predictable feature that can be used as a diagnostic tool in structural elucidation.[3][9] Understanding these fundamental fragmentation pathways is essential for any scientist working with protected amines and amino acids in a drug discovery and development setting.

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